Ethyl 4-hydroxy-1-phenyl-2-naphthoate
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Overview
Description
Ethyl 4-hydroxy-1-phenyl-2-naphthoate is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoate derivatives, which are well-regarded for their biological and medicinal applications. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a phenyl group attached to a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-phenyl-2-naphthoate typically involves the esterification of 4-hydroxy-1-phenyl-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-1-phenyl-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-oxo-1-phenyl-2-naphthoic acid.
Reduction: Ethyl 4-hydroxy-1-phenyl-2-naphthyl alcohol.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 4-hydroxy-1-phenyl-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of anti-carcinogenic compounds.
Industry: Utilized in the production of liquid crystal materials and other optoelectronic applications
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1-phenyl-2-naphthoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity.
Pathways Involved: The compound can modulate oxidative stress pathways and inflammatory responses, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 4-hydroxy-1-phenyl-2-naphthoate can be compared with other naphthoate derivatives:
Similar Compounds: Methyl 1-hydroxy-2-naphthoate, Ethyl 1,6-dihydroxy-2-naphthoate, Phenyl 1-hydroxy-2-naphthoate
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16O3 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-2-22-19(21)16-12-17(20)14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |
InChI Key |
BLPNMUARXCORPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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